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Compound of Interest

Compound Name: (-)-alpha-Himachalene

Cat. No.: B1249199

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for (-)-a-
Himachalene, a naturally occurring bicyclic sesquiterpene hydrocarbon. Found predominantly
in the essential oils of various Cedrus species, this compound is of significant interest for its
potential biological activities.[1] This document compiles its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, presents detailed experimental
protocols, and illustrates the analytical workflow.

Molecular Structure and Properties

o Systematic Name: (4aS,9aR)-3,5,5-trimethyl-9-methylidene-2,4a,6,7,8,9a-hexahydro-1H-
benzo[1]annulene[2]

e Molecular Formula: CisHz4[2]
e Molecular Weight: 204.35 g/mol [2]
e CAS Number: 3853-83-6[2]

Spectroscopic Data

The structural elucidation of (-)-a-Himachalene relies on a combination of spectroscopic
techniques. The following sections summarize the key data obtained from NMR, IR, and MS
analyses.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1249199?utm_src=pdf-interest
https://www.benchchem.com/product/b1203509
https://www.benchchem.com/product/b1203509
https://pubchem.ncbi.nlm.nih.gov/compound/11830551
https://pubchem.ncbi.nlm.nih.gov/compound/11830551
https://pubchem.ncbi.nlm.nih.gov/compound/11830551
https://pubchem.ncbi.nlm.nih.gov/compound/11830551
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1249199?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural analysis and

assignment of proton and carbon signals in (-)-a-Himachalene.[1] While a complete, publicly

available, and fully assigned high-resolution dataset is scarce, the following tables present

representative *H and 3C NMR data compiled from literature and spectral databases for the

himachalene scaffold. Chemical shifts can vary slightly based on solvent, concentration, and

instrument frequency.

Table 1: *H NMR Spectroscopic Data for a-Himachalene

Proton Assignment

Chemical Shift (3)
ppm

Multiplicity

Notes

Methyl Protons (3x)

0.66-1.01

Multiple Signals

Typically singlets or
doublets for the three

methyl groups.

Vinylic Methyl Protons

~1.67

Singlet (broad)

Methyl group attached
to a double bond.[3]

Aliphatic Protons

1.20-2.76

Multiplet

Complex region with
overlapping signals
from methylene (CH2)
and methine (CH)
protons in the bicyclic

system.[3]

Olefinic Proton

~5.40

Singlet (broad)

Proton on the
endocyclic double
bond.[3]

Exocyclic Olefinic

Protons

Not specified

Singlets

Two distinct signals
are expected for the

=CH: protons.

Table 2: 13C NMR Spectroscopic Data for a-Himachalene
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Chemical Shift (6) ppm

Carbon Type Notes
Range

sp3 Carbons

Signals for the three methyl
Methyl (CHs) 14 - 30

groups.

Multiple signals for the CH2
Methylene (CH-2) 20-45 ] )

groups in the rings.

) Signals for the CH groups in

Methine (CH) 30-55 )

the rings.

Signal for the quaternary
Quaternary (C) 30-45

carbon atom.
sp2 Carbons

. Four signals are expected for

Olefinic (C=C) 100 - 150

the two double bonds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in (-)-a-Himachalene,

primarily the different types of C-H bonds associated with its alkane and alkene moieties.

Table 3: IR Absorption Data for a-Himachalene

Vibrational Mode

Wavenumber (cm—?)

C-H Stretch (Alkenyl) ~3070 - 3010
C-H Stretch (Alkyl) ~2960 - 2850
C=C Stretch ~1650
C-H Bend (Alkyl) ~1450, ~1370
Mass Spectrometry (MS)
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Mass spectrometry provides the molecular weight of the compound and characteristic
fragmentation patterns that serve as a fingerprint for identification. Gas Chromatography-Mass
Spectrometry (GC-MS) is the most common method for analyzing volatile sesquiterpenes.[1]

Table 4: Mass Spectrometry Data for a-Himachalene

m/z (Mass-to-Charge

Ratio) Relative Intensity (%) Proposed Fragment
204 Low [M]* (Molecular lon)
189 Moderate [M - CHs]*

161 Moderate [M - CsH7]*

119 68 Characteristic Fragment
105 53 Characteristic Fragment
93 100 Base Peak

79 56 Characteristic Fragment
41 61 Characteristic Fragment

Note: Relative intensities are based on data from MassBank of North America (MoNA)[2].

Experimental Protocols

The following are detailed methodologies for the key experiments used to obtain the
spectroscopic data for a sesquiterpene like (-)-a-Himachalene.

Sample Preparation

(-)-a-Himachalene is typically isolated from the essential oil of plant material (e.g., Cedrus
deodara) via hydrodistillation or steam distillation, followed by chromatographic purification
(e.g., column chromatography on silica gel). The purified compound should be a clear,
colorless oil. For analysis, the sample must be free of solvent and other impurities.

NMR Spectroscopy Protocol
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e Sample Preparation: Dissolve 5-10 mg of purified (-)-a-Himachalene in approximately 0.6 mL
of deuterated chloroform (CDCIs) containing 0.03% tetramethylsilane (TMS) as an internal
standard. Transfer the solution to a 5 mm NMR tube.

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal
signal dispersion.

e 1H NMR Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters: spectral width of 12-16 ppm, 30° pulse width, relaxation delay of 1-2
seconds, and acquisition of 16-32 scans.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Typical parameters: spectral width of 200-240 ppm, 30° pulse width, relaxation delay of 2-
5 seconds, and acquisition of 1024 or more scans to achieve adequate signal-to-noise.

e 2D NMR Experiments (for full assignment):
o COSY (Correlation Spectroscopy): To establish *H-*H spin-spin coupling networks.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate proton signals with their
directly attached carbon atoms.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between protons and carbons, crucial for connecting structural fragments.

e Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software
(e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline
correction. Reference the spectra to the TMS signal (& 0.00 ppm for *H and 13C).

IR Spectroscopy Protocol
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Sample Preparation: As (-)-a-Himachalene is an oil, a thin film method is ideal. Place a small
drop of the neat oil between two potassium bromide (KBr) or sodium chloride (NaCl) salt
plates. Gently press the plates together to form a thin, uniform film.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
Acquisition:

o Record a background spectrum of the clean, empty salt plates.

o Place the sample-loaded plates in the spectrometer's sample holder.

o Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-
400 cm~* with a resolution of 4 cm™2.

Processing: The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol

Sample Preparation: Prepare a dilute solution of (-)-a-Himachalene (e.g., 100 pg/mL) in a
volatile organic solvent such as hexane or ethyl acetate.

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron
ionization (EI) source.

GC Conditions:

o

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

[¢]

Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25
pum film thickness) is suitable.

[¢]

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

[e]

Oven Temperature Program: An initial temperature of 60°C held for 2 minutes, then
ramped at 5-10°C/min to a final temperature of 280°C, held for 5-10 minutes.
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¢ MS Conditions:

o

lon Source: Electron lonization (El) at 70 eV.

[¢]

Mass Analyzer: Quadrupole or lon Trap.

[e]

Scan Range: m/z 40-400.

[e]

Source Temperature: ~230°C.

o Data Analysis: Identify the peak corresponding to (-)-a-Himachalene by its retention time.
Analyze the corresponding mass spectrum, identifying the molecular ion and key fragment
ions. Compare the obtained spectrum with library data (e.g., NIST, Wiley) for confirmation.

Analytical Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of a natural product like (-)-a-Himachalene.
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Workflow for Spectroscopic Analysis of (-)-a-Himachalene

Isolation & Purification
(e.g., from Cedrus deodara)

Pure (-)-a-Himachalene Sample

:

NMR Spectroscopy IR Spectroscopy Mass Spectrometry (GC-MS)

1D NMR (*H, 13C) Functional Group ID Molecular Weight &
2D NMR (COSY, HSQC, HMBC) (C-H, C=C stretches) Fragmentation Pattern

:

Data Integration & Analys@

:

Structure Elucidation &

Confirmation

Click to download full resolution via product page

Caption: Logical workflow for the spectroscopic analysis of (-)-a-Himachalene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1249199#spectroscopic-data-of-alpha-himachalene-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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